molecular formula C16H16N2O2S B11806027 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

Cat. No.: B11806027
M. Wt: 300.4 g/mol
InChI Key: GDXDYJULOXZUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in these synthetic routes can vary, but common steps include:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions.

    Addition of the o-Tolyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Specific details on industrial production methods are often proprietary and may not be publicly available.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
  • 2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

Uniqueness

2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to the specific arrangement of its functional groups and the presence of the o-tolyl group

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione

InChI

InChI=1S/C16H16N2O2S/c1-9-6-4-5-7-10(9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19)

InChI Key

GDXDYJULOXZUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.